Guaiaretic acid

Phytochemistry Botanical Standardization Natural Product Authentication

Guaiaretic acid (CAS 500-40-3) is a naturally occurring diarylbutane lignan first isolated from the heartwood resin of Guaiacum officinale and G. sanctum.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
CAS No. 500-40-3
Cat. No. B3342994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaiaretic acid
CAS500-40-3
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C
InChIInChI=1S/C20H24O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-9,11-12,14,21-22H,10H2,1-4H3/b13-9-/t14-/m1/s1
InChIKeyOPAORDVBZRVVNQ-RNQWEJQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guaiaretic Acid (CAS 500-40-3): Chemical Identity and Natural Source Profile


Guaiaretic acid (CAS 500-40-3) is a naturally occurring diarylbutane lignan first isolated from the heartwood resin of Guaiacum officinale and G. sanctum [1]. It is a foundational compound in the historical definition of the lignan class, characterized by an 8–8' linked dimeric phenylpropanoid skeleton [2]. Unlike its more heavily researched reduced or dehydrogenated analogs, guaiaretic acid constitutes approximately 10% of the natural guaiacum resin matrix, which is a complex mixture of α- and β-guaiaconic acids, guaiaretic acid, and other phenolic constituents [3]. This specific abundance and structural nuance set the baseline for its differentiated procurement profile.

Why Guaiaretic Acid Cannot Be Replaced by Common Lignans Like NDGA or DGA


Generic substitution within the lignan family is scientifically unsound due to critical structural differences that control molecular mechanism. The most common lignan comparator, nordihydroguaiaretic acid (NDGA), is a tetra-hydroxylated dibenzylbutane, while guaiaretic acid is a dimethyl-diarylbutene with a distinct unsaturation pattern in its aliphatic bridge [1]. This unsaturation leads to a rigid, non-rotatable core, fundamentally altering its molecular recognition properties compared to the flexible NDGA or the saturated dihydroguaiaretic acid (DGA). Pharmacological evidence indicates that NDGA acts as a sub-micromolar 5-lipoxygenase inhibitor (IC50 0.2-8 µM) and tyrosine kinase inhibitor, activities that cannot be automatically extrapolated to guaiaretic acid without comparable selectivity profiling data [2]. Similarly, while DGA stereoisomers exhibit broad antimicrobial activity, guaiaretic acid's bridge olefin may confer distinct redox reactivity and electrophilic potential that cannot be substituted by the reduced DGA scaffold [3].

Quantitative Differentiation Evidence for Guaiaretic Acid Against Its Analogs


Natural Abundance Profile in Botanical Resin Matrix vs. Synthetic Analogs

Guaiaretic acid represents a specific quantitative marker in authentic guaiacum resin, constituting approximately 10% w/w of the raw resin, compared to the dominant α- and β-guaiaconic acids which represent ~70% of the matrix [1]. This abundance profile is unique to Guaiacum officinale and G. sanctum heartwood. In contrast, nordihydroguaiaretic acid (NDGA) is the major lignan (up to 5-10% dry weight) of Larrea tridentata leaves, a phylogenetically distinct source, providing a clear botanical authentication marker [2]. Dihydroguaiaretic acid (DGA) is typically a minor dietary lignan metabolite, not a dominant natural extract component, making guaiaretic acid a more accessible natural scaffold for resin-based extraction and semi-synthesis.

Phytochemistry Botanical Standardization Natural Product Authentication

Structural Rigidity and Conformational Differentiation from Saturated Lignan Scaffolds

Guaiaretic acid contains a 2,3-dimethyl-1-butene bridge, introducing a rigid (Z)-olefin (Δ1 double bond) that is absent in both NDGA (fully saturated butane bridge) and dihydroguaiaretic acid (saturated with two chiral centers) [1]. This olefin restricts conformational freedom, pre-organizing the molecule into a planar or near-planar geometry, which is a distinct pharmacophoric feature. In NDGA, the flexible butane chain allows free rotation, enabling it to adopt multiple conformations to fit various enzyme pockets (e.g., 5-LOX, tyrosine kinases), while guaiaretic acid's rigidity imposes a conformational constraint that will filter its target space differently [2]. DGA, while also having chiral centers, still retains a flexible bridge, making its stereochemical differentiation dependent on absolute configuration rather than backbone rigidity.

Structural Biology Molecular Docking Lignan Chemistry

Proprietary Renal Application: Patent-Specific Differentiation

A Japanese patent (JPH02142723A) specifically claims guaiaretic acid, individually and in combination with meso-dihydroguaiaretic acid, as an active ingredient for a renal damage-improving agent with nephrosis-suppressing action [1]. The patent explicitly differentiates these lignans from other compounds by highlighting their origin in Guaiacum officinale resin. The invention's dosage regimen specifies a daily oral dose range of 50 mg to 2 g for guaiaretic acid, indicating a tangible therapeutic window explored for this specific compound [1]. This contrasts with NDGA's known toxicological profile, where hepatotoxicity at lower doses has limited its therapeutic development, and DGA's primary exploration as an antimicrobial precursor rather than a renal agent [2].

Nephrology Renal Protection Lignan Therapeutics

Electrophilic Potential of the Unsaturated Bridge: Implication for Covalent Targeting

The (Z)-olefin in guaiaretic acid's bridge creates an electron-deficient double bond, making it a potential Michael acceptor for nucleophilic biological thiols (e.g., cysteine residues). This electrophilic character is absent in the fully reduced NDGA and the simple saturated DGA [1]. While direct biochemical data comparing the thiol reactivity rates of guaiaretic acid vs. NDGA are not available in the curated literature, the structure-activity relationship (SAR) of related butane-type lignans demonstrates that bridge oxidation or unsaturation significantly modulates antifungal and antibacterial endpoints [2]. For example, the 7,7'-dioxodihydroguaiaretic acid (ODGA) derivatives show divergent antibacterial activity depending on stereochemistry, underscoring the role of bridge electronic structure [2]. By inference, guaiaretic acid's olefin may enable a covalent mode of action distinct from the purely non-covalent, antioxidant-based mechanism of NDGA.

Covalent Inhibitors Electrophilic Natural Products Drug Discovery

Proven and Inferred Application Scenarios for Guaiaretic Acid in Research and Industry


Botanical Authenticity Standard for Guaiacum Resin Products

Due to its consistent ~10% abundance in authentic Guaiacum resin, guaiaretic acid can serve as a chemical marker for quality control and standardization of Guaiacum-based botanical dietary supplements and traditional medicines [1]. Procurement of a pure standard enables HPLC or GC-MS method development to distinguish genuine guaiacum preparations from adulterated or NDGA-enriched Larrea extracts, which are a common substitute in the natural products market.

Renal Protective Lead Optimization Programs

Based on the patent claim for renal damage improvement [1], researchers can utilize guaiaretic acid as a starting scaffold for the semi-synthesis of nephroprotective analogues. The patent's described dosage window (50 mg–2 g/day oral) provides a preliminary therapeutic index for in vivo pharmacological profiling in rodent models of nephrosis, an application area not associated with NDGA or DGA.

Conformationally Constrained Lignan Library Design

For medicinal chemists developing target-specific small molecule libraries, guaiaretic acid serves as a rigid central scaffold. The (Z)-olefin bridge pre-organizes the aryl rings, a feature useful in structure-based drug design to reduce entropic penalties upon target binding [1]. This can be exploited to synthesize a focused library with differentially substituted aryl rings while maintaining a constrained, low-energy conformation that is chemically distinct from the flexible NDGA or DGA scaffolds.

Electrophilic Covalent Probe Development

The presence of the electrophilic Michael acceptor moiety in the bridge enables guaiaretic acid to be explored as a covalent probe for cysteine-reactive protein targets [1]. This opens avenues in chemical biology for activity-based protein profiling (ABPP) where the lignan core provides a natural product-like recognition element, and the olefin enables irreversible target engagement, a functional profile not feasible with the saturated, non-electrophilic NDGA.

Quote Request

Request a Quote for Guaiaretic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.